molecular formula C14H11ClF3N B8197942 (4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8197942
M. Wt: 285.69 g/mol
InChI Key: GRNPNGUZVBCODE-UHFFFAOYSA-N
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Description

(4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is a chemical compound known for its unique structural properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chloro and trifluoromethyl groups in its structure imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the halogenation of biphenyl derivatives followed by amination. For instance, starting with a biphenyl compound, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts like copper or silver salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. High-temperature vapor-phase reactions with transition metal-based catalysts are also employed for the simultaneous introduction of chloro and trifluoromethyl groups .

Chemical Reactions Analysis

Types of Reactions

(4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogenating agents (e.g., thionyl chloride), trifluoromethylating agents (e.g., trifluoromethyl iodide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

Major products from these reactions include various substituted biphenyl derivatives, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying its activity .

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-13-3-1-10(2-4-13)11-5-9(8-19)6-12(7-11)14(16,17)18/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNPNGUZVBCODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CN)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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